BENGHE Validation & Comparative (Gene DPP10)

Check Availability & Pricing

Comparative analysis of DPP10 orthologs in
different species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DPPY

Cat. No.: B15610533

A Comparative Analysis of Dipeptidyl Peptidase 10 (DPP10) Orthologs in Different Species
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dipeptidyl Peptidase 10 (DPP10)
orthologs, focusing on their structural and functional divergence across different species. The
information presented is supported by experimental data to aid in research and drug
development endeavors targeting this unique protein.

Introduction to DPP10

Dipeptidyl Peptidase 10 (DPP10) is a type Il transmembrane protein belonging to the S9B
family of serine proteases.[1] In mammals, DPP10 is predominantly expressed in the brain and
pancreas.[2] A key characteristic of mammalian DPP10 is its lack of enzymatic activity due to
the substitution of a critical serine residue in the catalytic domain with glycine.[2] Despite this, it
plays a crucial role as an auxiliary subunit of Kv4 voltage-gated potassium channels,
significantly modulating their trafficking to the cell surface and their biophysical properties.[3][4]
In contrast, orthologs in invertebrates, such as Drosophila melanogaster, have been shown to
possess dipeptidyl peptidase activity, highlighting a significant functional divergence during
evolution.[5]

This guide will delve into a comparative analysis of DPP10 orthologs, with a primary focus on
the functional differences between mammalian and insect representatives.
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Comparative Data Summary

The following tables summarize the key functional and structural differences observed between
human and Drosophila DPP10 orthologs based on available experimental data.

Table 1: Functional Comparison of Human vs.

Drosophila DPP10

Drosophila melanogaster

Feature Human DPP10
DPP10
Enzymatic Activity None detected Present (Dipeptidyl peptidase)
Substrate Specificity N/A Gly-Pro-MCA
Km N/A Similar to human DPP4
) ~6-fold lower than human
Relative kcat N/A
DPP4
Kv4 Channel Modulation Yes Yes
Effect on Kv4 Current ~4-6 fold increase (for Kv4.2) o
] Increase (qualitative)[5]
Amplitude [3]

~19 mV hyperpolarizing shift Negative shift (quantitative

Effect on Kv4 Activation (V0.5) .
(for Kv4.2)[3] data not available)[5]

o ~7 mV hyperpolarizing shift i o
Effect on Kv4 Inactivation Faster inactivation[5]
(for Kv4.2)[3]

Effect on Recovery from
o Faster recovery[3] Faster recovery[5]
Inactivation

Table 2: Structural and Genomic Comparison
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Drosophila melanogaster

Feature Human DPP10
DPP10
) Not specified in searched
Chromosome Location Chromosome 2 (2914.1)[2] ]
literature
Not specified in searched
Number of Exons 26 (for mouse Dpp10)[6] )
literature
] ) Multiple isoforms with distinct Not specified in searched
Splice Variants o ]
N-termini[7] literature

i . . ] ] ) Contains the conserved Serine
Catalytic Triad Residue Glycine (in place of Serine)[2] o
for activity[5]

Signaling Pathways and Functional Roles
Modulation of Kv4 Potassium Channels

In both mammals and insects, DPP10 functions as an auxiliary subunit of Kv4 potassium
channels, which are critical for generating the transient, outwardly rectifying A-type potassium
current (ISA) in neurons. This current plays a key role in regulating neuronal excitability, action
potential firing frequency, and dendritic signal integration.

The interaction between DPP10 and the Kv4 channel alpha subunit leads to several significant
functional modifications:

e Increased Channel Trafficking: DPP10 promotes the translocation of Kv4 channels from the
endoplasmic reticulum to the plasma membrane, thereby increasing the density of functional
channels on the cell surface.[4]

« Alteration of Biophysical Properties: DPP10 modulates the gating kinetics of Kv4 channels,
leading to a hyperpolarizing shift in the voltage dependence of activation and inactivation, as
well as accelerating the rates of both inactivation and recovery from inactivation.[3][8]

The stoichiometry of the mammalian Kv4.2-DPP10 complex has been shown to be variable,
with a preference for a 4:2 ratio (four Kv4.2 subunits to two DPP10 subunits).[9]

Diagram of DPP10-Mediated Kv4 Channel Modulation
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Caption: DPP10 associates with Kv4 a-subunits in the ER, promoting their trafficking to the
plasma membrane and enhancing A-type K+ currents.

Enzymatic Activity in Drosophila

A significant evolutionary divergence is the presence of dipeptidyl peptidase activity in the
Drosophila DPP10 ortholog, a function lost in its mammalian counterparts.[5] This suggests a
dual role for DPP10 in insects, acting as both a channel modulator and a peptidase. The
enzymatic activity is directed towards substrates with a proline at the penultimate N-terminal
position, similar to other members of the DPP family like DPP4.[5]

The physiological substrates and the full biological significance of this enzymatic activity in
insects are yet to be fully elucidated.

Diagram of the Dual Function of Drosophila DPP10
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Dipeptide Cleavage

Caption:Drosophila DPP10 exhibits a dual functionality, modulating Kv4 channels and
displaying dipeptidyl peptidase activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of DPP10
orthologs are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate DPP10-
Kv4 Interaction

This protocol is adapted from studies demonstrating the physical association between DPP10
and Kv4 channels.[3]

Obijective: To determine if DPP10 and Kv4 channels physically interact within a cellular context.
Materials:
o Cell line expressing tagged versions of DPP10 (e.g., HA-tag) and Kv4 (e.g., Myc-tag).

 Lysis buffer (e.g., RIPA buffer with protease inhibitors).
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» Antibody specific to the tag on DPP10 (e.g., anti-HA antibody).

e Protein A/G magnetic beads.

o Wash buffer (e.g., PBS with 0.1% Tween-20).

 Elution buffer (e.g., SDS-PAGE sample buffer).

o Western blot apparatus and reagents.

» Antibodies for Western blotting (specific to the tags on both proteins).

Procedure:

e Cell Lysis:

[e]

Culture cells co-expressing tagged DPP10 and Kv4 to ~80-90% confluency.

Wash cells with ice-cold PBS.

o

[¢]

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

o

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

[e]

Collect the supernatant (total cell lysate).

e Immunoprecipitation:

o Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

o Remove the beads and incubate the pre-cleared lysate with the anti-HA antibody (for
DPP10) overnight at 4°C on a rotator.

o Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

e Washing:

o Collect the beads using a magnetic stand and discard the supernatant.
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o Wash the beads 3-5 times with ice-cold wash buffer.

o Elution and Western Blotting:

o Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and
heating at 95°C for 5 minutes.

o Separate the eluted proteins by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

o Probe the membrane with antibodies against both the HA-tag (to confirm DPP10
pulldown) and the Myc-tag (to detect co-immunoprecipitated Kv4).

Diagram of the Co-Immunoprecipitation Workflow
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Caption: Workflow for co-immunoprecipitation to verify the interaction between DPP10 and Kv4
channels.
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Two-Electrode Voltage Clamp (TEVC) Electrophysiology
in Xenopus Oocytes

This protocol is based on methods used to characterize the functional effects of DPP10 on Kv4
channel currents.[3]

Objective: To measure the effect of DPP10 co-expression on the biophysical properties of Kv4
channels.

Materials:

Xenopus laevis oocytes.
e CRNA for Kv4 and DPP10.
» Microinjection setup.
o TEVC amplifier and data acquisition system.
e Recording chamber and perfusion system.
e Recording solution (e.g., ND96).
e Glass microelectrodes (filled with 3 M KCI).
Procedure:
o Oocyte Preparation and Injection:
o Harvest and defolliculate Xenopus oocytes.
o Inject oocytes with cRNA for Kv4 alone or with cRNA for both Kv4 and DPP10.
o Incubate the injected oocytes for 2-5 days at 18°C.
» Electrophysiological Recording:

o Place an oocyte in the recording chamber and perfuse with recording solution.
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o Impale the oocyte with two microelectrodes (one for voltage sensing, one for current
injection).

o Clamp the membrane potential at a holding potential of -80 mV.
o Apply voltage protocols to elicit Kv4 currents and measure:

» Current-Voltage (I-V) Relationship: Apply depolarizing voltage steps to measure the
current amplitude at different membrane potentials.

» Steady-State Inactivation: Apply a series of pre-pulses to different voltages before a test
pulse to determine the voltage at which half of the channels are inactivated.

» Recovery from Inactivation: Use a two-pulse protocol with varying inter-pulse intervals
to measure the time course of recovery from inactivation.

o Data Analysis:

o Analyze the recorded currents to determine parameters such as peak current amplitude,
voltage of half-maximal activation (V0.5), and the time constant of recovery from
inactivation.

In Vitro Dipeptidyl Peptidase Activity Assay
This protocol is designed to measure the enzymatic activity of DPP10 orthologs.[5][10]

Objective: To determine if a DPP10 ortholog possesses dipeptidyl peptidase activity.

Materials:

Purified recombinant DPP10 protein or cell lysate containing expressed DPP10.

Assay buffer (e.g., Tris-HCI, pH 8.0).

Fluorogenic substrate (e.g., Gly-Pro-AMC).

DPP4 inhibitor (e.g., sitagliptin) as a positive control for inhibition.

96-well black microplate.
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e Fluorescence microplate reader.

Procedure:

Reaction Setup:
o In a 96-well plate, add the purified DPP10 protein or cell lysate to the assay buffer.
o Include a negative control (buffer only) and a positive control (e.g., purified DPP4).

Substrate Addition:

o Initiate the reaction by adding the fluorogenic substrate to all wells.

Incubation and Measurement:

o Incubate the plate at 37°C.

o Measure the fluorescence intensity at regular intervals using an excitation wavelength of
~360 nm and an emission wavelength of ~460 nm.

Data Analysis:

o Calculate the rate of substrate cleavage by monitoring the increase in fluorescence over
time.

o Determine kinetic parameters (Km and Vmax) by measuring the reaction rate at different
substrate concentrations.

Conclusion

The comparative analysis of DPP10 orthologs reveals a fascinating example of functional
evolution. While the role of DPP10 as a modulator of Kv4 potassium channels appears to be
conserved between insects and mammals, the enzymatic activity present in the Drosophila
ortholog has been lost in its mammalian counterparts. This functional divergence suggests that
in mammals, DPP10 has specialized as a dedicated channel auxiliary subunit, while in insects,
it retains a dual function.
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Understanding these species-specific differences is crucial for researchers using model
organisms to study DPP10-related physiology and pathology. For drug development
professionals, the lack of enzymatic activity in human DPP10 indicates that therapeutic
strategies targeting this protein should focus on its interaction with Kv4 channels rather than
enzymatic inhibition. Further research into the physiological substrates of insect DPP10 and
the precise molecular determinants of its functional divergence will undoubtedly provide deeper
insights into the evolution and diverse roles of this intriguing protein family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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